molecular formula C18H24N4O2 B14299952 (Z)-N-[(4-Cyanoanilino)(cyclooctylamino)methylidene]glycine CAS No. 116869-52-4

(Z)-N-[(4-Cyanoanilino)(cyclooctylamino)methylidene]glycine

Cat. No.: B14299952
CAS No.: 116869-52-4
M. Wt: 328.4 g/mol
InChI Key: UBLAFJGPMUZLCM-UHFFFAOYSA-N
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Description

(Z)-N-[(4-Cyanoanilino)(cyclooctylamino)methylidene]glycine: is a synthetic organic compound characterized by the presence of a cyano group, an aniline moiety, a cyclooctyl group, and a glycine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-[(4-Cyanoanilino)(cyclooctylamino)methylidene]glycine typically involves the following steps:

    Formation of the Schiff Base: The reaction between 4-cyanoaniline and cyclooctylamine in the presence of a suitable aldehyde or ketone forms the Schiff base intermediate.

    Condensation Reaction: The Schiff base intermediate is then reacted with glycine under acidic or basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aniline and glycine moieties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as conductivity or fluorescence.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.

    Protein Labeling: It can be used to label proteins for imaging and tracking in biological systems.

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for the development of new therapeutic agents, particularly in the treatment of cancer and neurological disorders.

Industry:

    Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex molecules.

    Analytical Chemistry: The compound can serve as a standard or reagent in various analytical techniques.

Mechanism of Action

The mechanism of action of (Z)-N-[(4-Cyanoanilino)(cyclooctylamino)methylidene]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and aniline moiety can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. The cyclooctyl group provides steric bulk, enhancing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

  • (Z)-N-[(4-Cyanoanilino)(cyclohexylamino)methylidene]glycine
  • (Z)-N-[(4-Cyanoanilino)(cyclopentylamino)methylidene]glycine
  • (Z)-N-[(4-Cyanoanilino)(cyclododecylamino)methylidene]glycine

Comparison:

  • Structural Differences: The primary difference lies in the size and shape of the cycloalkyl group (cyclooctyl, cyclohexyl, cyclopentyl, cyclododecyl).
  • Binding Affinity: The cyclooctyl group in (Z)-N-[(4-Cyanoanilino)(cyclooctylamino)methylidene]glycine provides a unique steric environment, potentially leading to higher binding affinity and selectivity compared to its analogs.
  • Reactivity: The reactivity of these compounds can vary based on the steric and electronic effects imparted by the different cycloalkyl groups.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

116869-52-4

Molecular Formula

C18H24N4O2

Molecular Weight

328.4 g/mol

IUPAC Name

2-[[(4-cyanoanilino)-(cyclooctylamino)methylidene]amino]acetic acid

InChI

InChI=1S/C18H24N4O2/c19-12-14-8-10-16(11-9-14)22-18(20-13-17(23)24)21-15-6-4-2-1-3-5-7-15/h8-11,15H,1-7,13H2,(H,23,24)(H2,20,21,22)

InChI Key

UBLAFJGPMUZLCM-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NC(=NCC(=O)O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

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